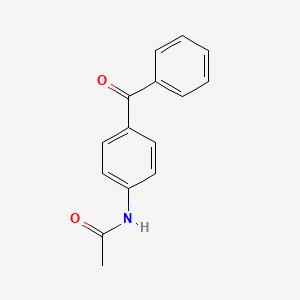

N-(4-benzoylphenyl)acetamide

Description

Contextualization within Amide and Benzophenone (B1666685) Chemical Space

N-(4-benzoylphenyl)acetamide is structurally characterized by the presence of both an amide and a benzophenone functional group. xisdxjxsu.asia This unique combination positions it at the intersection of two important classes of organic compounds, influencing its chemical behavior and research applications.

The amide group (-NH-C=O) is a cornerstone of peptide and protein chemistry and is prevalent in numerous pharmaceuticals. Amides are generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group, and they can participate in hydrogen bonding, a critical interaction in biological systems. nih.gov The acetamide (B32628) portion (specifically, -NHCOCH3) of this compound provides a site for potential chemical modification, allowing for the synthesis of a diverse range of derivatives. smolecule.comlookchem.com

The benzophenone moiety, characterized by a ketone group attached to two phenyl rings, is a well-established scaffold in medicinal chemistry. nih.gov Found in various natural products, benzophenones exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The benzophenone core in this compound introduces a bulky, aromatic structure that can engage in various intermolecular interactions, such as pi-stacking and hydrophobic interactions, which are crucial for binding to biological targets. nih.gov

The electronic properties of these two functional groups are interconnected within the molecule. The benzoyl group acts as an electron-withdrawing substituent on the phenyl ring, which in turn influences the reactivity of the acetamide group. This interplay of functionalities makes this compound a versatile building block in synthetic chemistry.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 4834-61-1 |

Overview of Academic Research Trajectories and Significance for this compound

The research landscape for this compound has evolved from foundational synthetic explorations to targeted drug discovery efforts. Its significance lies in its role as a versatile scaffold for developing novel bioactive compounds.

One major research trajectory has been the use of this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antihyperlipidemic activity. A study focused on the synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives demonstrated that some of these compounds could significantly reduce plasma triglyceride and total cholesterol levels in animal models. nih.gov

Another significant area of research involves the development of enzyme inhibitors. The N-phenylacetamide scaffold is a key feature in many biologically active molecules. xisdxjxsu.asia Researchers have modified the this compound structure to create potent inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. By systematically altering the acetamide and benzophenone portions of the molecule, scientists have been able to develop selective SIRT2 inhibitors. nih.govmdpi.com

Furthermore, the broader class of N-phenylacetamide derivatives has been explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. xisdxjxsu.asianih.gov The benzophenone moiety itself is a known pharmacophore, and its incorporation into the acetamide structure has been a key strategy in the design of new therapeutic agents. nih.gov

The table below highlights some of the research applications of this compound and its derivatives.

| Research Area | Key Findings |

| Antihyperlipidemic Agents | Novel N-(4-benzoylphenyl)-2-furamide derivatives showed significant reduction in plasma triglycerides and total cholesterol. nih.gov |

| SIRT2 Inhibition | The N-phenylacetamide scaffold has been used to develop selective SIRT2 inhibitors with potential applications in cancer and neurodegeneration. nih.govmdpi.com |

| Anticancer Research | Phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov |

| Anti-inflammatory Activity | The benzophenone class of compounds, including derivatives of this compound, has shown potent anti-inflammatory effects. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-benzoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXUAPBTUTPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281396 | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-61-1 | |

| Record name | NSC21512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Benzoylphenyl Acetamide

Diverse Synthetic Routes to N-(4-benzoylphenyl)acetamide

The most direct and common method for synthesizing this compound is the N-acylation of 4-aminobenzophenone (B72274). libretexts.org This electrophilic substitution reaction involves treating the primary amino group of 4-aminobenzophenone with an acetylating agent. researchgate.net

Common acetylating agents include acetic anhydride (B1165640) and various acyl chlorides. When using acetic anhydride, the reaction is typically performed in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) and can proceed under mild conditions, such as at room temperature. libretexts.org One procedure involves dissolving aniline (B41778) in water with hydrochloric acid, followed by the addition of acetic anhydride and then a sodium acetate solution, which causes the acetanilide (B955) product to precipitate. libretexts.org

Alternatively, acyl chlorides like chloroacetyl chloride can be used in a suitable solvent such as anhydrous dichloromethane (B109758). These reactions often require a base, like triethylamine, to neutralize the hydrochloric acid byproduct and may necessitate temperature control (e.g., 0–5°C) to manage exothermic steps. Another documented acylation uses bromoacetyl bromide in dichloromethane with pyridine at 0°C, which then warms to room temperature over several hours. rsc.org

Table 1: Comparison of Acylation Reagents for Synthesis

| Reagent | Precursor | Base/Catalyst | Solvent | Conditions | Reference |

| Acetic Anhydride | Aniline, HCl | Sodium Acetate | Water | Room Temp | libretexts.org |

| Acetic Anhydride | 4-aminobenzophenone | Pyridine | Not specified | Mild, Room Temp | |

| Chloroacetyl chloride | 4-aminobenzophenone | Triethylamine | Dichloromethane | 0-5°C | |

| Bromoacetyl bromide | 4-aminobenzophenone | Pyridine | Dichloromethane | 0°C to Room Temp | rsc.org |

While direct acylation is common, palladium-catalyzed cross-coupling reactions offer powerful alternative strategies for assembling the key precursors of this compound, namely substituted anilines or benzophenones. These methods provide high efficiency and functional group tolerance. rsc.orgmdpi.com

For instance, the 4-aminobenzophenone precursor can be synthesized via palladium-catalyzed reactions. One such approach is the amination of an aryl halide like 4-bromobenzophenone. acs.org Studies have shown that ligands such as tri(tert-butyl)phosphine can promote the quantitative amination of 4-bromobenzophenone. acs.org Another route involves the palladium-catalyzed direct C-H acylation of anilides. rsc.orgrsc.org This can be part of a one-pot, three-step sequence starting with the acylation of an aniline, followed by a palladium-catalyzed cross-dehydrogenative coupling with a benzaldehyde, and concluding with hydrolysis. rsc.org

The Suzuki-Miyaura cross-coupling reaction presents another pathway. This involves coupling an arylboronic acid with an aryl halide. For example, 4-bromophenylboronic acid can be coupled with a suitable aminobenzene derivative to construct the benzophenone (B1666685) skeleton. The reaction typically uses a palladium catalyst like Pd(PPh₃)₄ in a suitable solvent system.

Table 2: Palladium-Catalyzed Reactions for Precursor Synthesis

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

| Aryl Amination | 4-bromobenzophenone, Ditolylamine | Pd(OAc)₂, P(t-Bu)₃ | Forms triarylamine precursor | acs.org |

| C-H Acylation | Acetanilide, Benzaldehyde | Pd(OAc)₂, TFA | One-pot synthesis of aminobenzophenone | rsc.org |

| Suzuki-Miyaura Coupling | 4-bromophenylboronic acid, 2-nitrobenzenediazonium (B1203363) salts | Pd(PPh₃)₄, Na₂CO₃ | Builds biphenyl (B1667301) backbone | |

| Carboamination | N-allyl-N'-aryl diamine, 4-bromobenzophenone | Pd₂(dba)₃, P(2-furyl)₃ | Forms heterocyclic precursors | nih.gov |

Modern organic synthesis continually seeks more efficient, milder, and environmentally benign methods. For the synthesis of N-aryl amides like this compound, several innovative strategies have been developed.

One novel approach is the metal-free oxidative para-acylation of unprotected anilines using N-heteroarylmethanes. rsc.org This method features high regioselectivity and proceeds under mild conditions. Another innovative, metal-free strategy involves the reaction of aryltriazenes with acetonitrile, which acts as the nitrogen donor, using a Brønsted acidic ionic liquid as a promoter under ambient conditions. arabjchem.org

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step. An efficient four-component reaction involving arylglyoxal monohydrate, Meldrum's acid, and anilines under microwave irradiation has been developed for the synthesis of related N-aryl-2-(indol-3-yl)acetamide derivatives. clockss.org Such strategies highlight the ongoing efforts to streamline the synthesis of complex amide structures. Furthermore, the use of recyclable CuFe₂O₄ nanoparticles has been shown to promote both the N-acetylation of arylamines and the one-pot reductive acetylation of nitroarenes in water, presenting a green chemistry approach. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and predicting reactivity. The formation of this compound primarily involves the mechanism of N-acylation of an aniline derivative.

The acylation of anilines with agents like acetic anhydride is classified as a nucleophilic substitution reaction. researchgate.net The mechanism proceeds through a tetrahedral intermediate. The nitrogen atom of the amino group in 4-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a transient, unstable tetrahedral intermediate. researchgate.net This intermediate then collapses, eliminating the leaving group (acetate ion in the case of acetic anhydride) to form the stable amide product and acetic acid.

In reactions involving palladium catalysis, the mechanism is more complex. For instance, in the amination of aryl halides, the catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) species. This is followed by coordination of the amine and subsequent deprotonation to form an arylpalladium(II) amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. core.ac.uk The resting state of the catalyst and the rate-limiting step can vary depending on the specific ligands and substrates used. core.ac.uk

Pulse radiolysis studies on aminobenzophenone derivatives have been used to characterize transient species like ketyl and anion radicals, which can be formed under specific conditions, providing insight into the electronic properties and potential reactive intermediates of the benzophenone core. acs.org

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, kinetic investigations of related amide bond-forming reactions provide valuable insights. For the acylation of anilines, the rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent.

Preparation and Derivatization of this compound Analogues

The preparation of analogues of this compound is generally achieved through standard organic synthesis reactions. A common starting material is 4-aminobenzophenone, which can be acylated to form the parent compound or its derivatives. rsc.org Derivatization can be accomplished by either modifying the this compound molecule itself or by using substituted starting materials in the initial synthesis. For instance, reacting substituted 2-aminobenzophenones with various benzoyl chlorides allows for the introduction of different functional groups on both phenyl rings. rsc.org These approaches provide access to a diverse library of analogues, enabling systematic studies of how structural changes influence the compound's chemical and physical properties.

Structural Modification at the Amide Nitrogen and Acetyl Moiety

The amide nitrogen and the adjacent acetyl group are key sites for structural modification. The hydrogen on the amide nitrogen can be substituted, and the methyl group of the acetyl moiety can be functionalized or the entire acetyl group can be replaced.

A prevalent modification involves the halogenation of the acetyl group's methyl hydrogens. This is typically achieved by reacting 4-aminobenzophenone with a haloacetyl halide. For example, the synthesis of N-(4-benzoylphenyl)-2-bromoacetamide involves the reaction of 4-aminobenzophenone with bromoacetyl bromide in the presence of pyridine. rsc.orgnih.gov Similarly, N-(4-benzoylphenyl)-2-chloroacetamide can be prepared using chloroacetyl chloride. nih.govresearchgate.net These halogenated intermediates serve as valuable precursors for further nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups. rsc.org

While direct N-alkylation of this compound is less commonly documented in the provided context, the synthesis of related N-substituted amides is well-established. For instance, the synthesis of N-isopropyl-N-(4-methoxyphenyl)-acetamide is achieved by reacting N-isopropyl-N-(4-methoxyphenyl)-amine with bromoacetyl bromide, illustrating the feasibility of introducing substituents on the amide nitrogen. nih.gov The synthesis of 2-amino-3-benzoyl-phenyl-acetamide derivatives with various N-alkyl groups has also been reported. google.com

Table 1: Synthesis of this compound Analogues Modified at the Acetyl Moiety

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(4-benzoylphenyl)-2-bromoacetamide | 4-aminobenzophenone, Bromoacetyl bromide | Pyridine, CH₂Cl₂, 0°C to room temperature | 84% | rsc.org |

| N-(4-benzoylphenyl)-2-chloroacetamide | 4-aminobenzophenone, Chloroacetyl chloride | Not specified in detail | 90% | nih.gov |

Substituent Effects on the Phenyl and Benzoyl Moieties

The electronic and steric properties of this compound analogues can be finely tuned by introducing substituents onto the phenyl and benzoyl rings. The effect of these substituents on the molecule's properties is a subject of significant research. The benzoyl group is a strong electron-withdrawing substituent, which influences the electronic distribution of the entire molecule.

Modifications on the benzoyl moiety have been explored to modulate activity. For instance, a methoxy (B1213986) group has been introduced on the benzoyl ring to synthesize 2-Chloro-N-(4-(4-methoxybenzoyl)phenyl)acetamide. nih.gov The synthesis of various N-(2-benzoylphenyl)benzamides bearing methylsulfonyl or aminosulfonyl substituents on the terminal benzoyl ring has also been accomplished by reacting the corresponding substituted benzoyl chloride with 2-aminobenzophenone. rsc.org

Substitutions on the phenyl ring attached to the amide group are also common. Researchers have synthesized analogues with chloro substituents on this ring, such as 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. researchgate.net The introduction of a nitro group has been noted to improve certain biological activities in related acetamide (B32628) structures. The synthesis of N-(4-(Benzyloxy)phenyl)acetamide introduces a bulky, lipophilic benzyloxy group, which can alter properties like solubility. nih.gov

Table 2: Examples of this compound Analogues with Ring Substituents

| Compound Name | Substituent(s) | Synthetic Approach | Reference |

|---|---|---|---|

| 2-Chloro-N-(4-(4-methoxybenzoyl)phenyl)acetamide | -OCH₃ on benzoyl ring | Reaction of (4-aminophenyl)(4-methoxyphenyl)methanone (B8743434) with chloroacetyl chloride | nih.gov |

| (4-Hydroxyphenyl)(4-nitrophenyl)methanone | -OH and -NO₂ on benzoyl rings | Friedel-Crafts acylation of phenol (B47542) with 4-nitrobenzoyl chloride | nih.gov |

| 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | -Cl on both phenyl rings | Acylation of a dichloro-substituted aminobenzophenone | researchgate.net |

| N-(4-(Benzyloxy)phenyl)acetamide | -OCH₂Ph on phenyl ring | Acylation of 4-(benzyloxy)aniline | nih.gov |

Stereoselective Synthesis of this compound Analogues (if applicable)

The parent molecule, this compound, is achiral. However, chirality can be introduced into its analogues by modifying the structure, for example, at the acetyl group or by adding a chiral substituent. The stereoselective synthesis of such chiral analogues is crucial when specific stereoisomers exhibit different biological activities.

While direct stereoselective synthesis of this compound analogues is not extensively detailed in the provided search results, methods for synthesizing related chiral molecules can be considered applicable. For instance, the synthesis of ketoprofen (B1673614) derivatives, which share the benzoylphenyl structural element, includes the preparation of specific enantiomers like (+)-(2S)-2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide. google.com This indicates that synthetic routes capable of controlling stereochemistry exist for this class of compounds.

General strategies for stereoselective synthesis could be adapted, such as the use of chiral auxiliaries, asymmetric catalysis, or the separation of racemates. For example, a highly diastereoselective ketone-to-amine conversion has been reported in the synthesis of other complex molecules, a technique that could potentially be applied to create chiral amine precursors for acetamide analogues. beilstein-journals.org Furthermore, the synthesis of chiral probes often involves the separation of enantiomers from a racemic mixture, a common practice in medicinal chemistry to study the stereoselectivity of biological targets. nih.gov The stereoselective reduction of a ketone, for example using sodium borohydride (B1222165) in the synthesis of a propanamide analogue, can also yield specific stereoisomers. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for N 4 Benzoylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise chemical environment of each nucleus and their connectivity can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the electronic environment of hydrogen and carbon atoms within the N-(4-benzoylphenyl)acetamide molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a nucleus.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the acetamide-substituted ring and the benzoyl-substituted ring will exhibit distinct splitting patterns (e.g., doublets) due to coupling with adjacent protons. The single proton of the amide (N-H) group is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetamide (B32628) group will appear as a sharp singlet in the upfield region, typically around 2.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. Carbonyl carbons are significantly deshielded and appear far downfield. libretexts.org The ketone carbonyl (C=O) of the benzoyl group is expected in the 190-210 ppm range, while the amide carbonyl (C=O) resonates at a slightly more shielded position, typically 165-180 ppm. youtube.com The aromatic carbons will produce a cluster of signals between 115 and 145 ppm. The methyl carbon of the acetamide group will be the most shielded, appearing in the 20-30 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from analogous compounds and general chemical shift ranges.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide CH₃ | ~2.2 | ~25 |

| Aromatic C-H | 7.4 - 8.0 | 119 - 134 |

| Amide N-H | 8.0 - 9.0 (broad) | N/A |

| Amide C=O | N/A | ~168 |

| Ketone C=O | N/A | ~196 |

| Quaternary Aromatic C | N/A | 132 - 142 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between the ortho and meta protons on each of the disubstituted phenyl rings, confirming their connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is a powerful tool for assigning carbon resonances. youtube.com For the title compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.2 ppm) to the methyl carbon signal (~25 ppm), and it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton by connecting different functional groups. Key expected HMBC correlations for this compound would include:

A correlation from the amide N-H proton to the amide carbonyl carbon.

Correlations from the methyl protons to the amide carbonyl carbon.

Correlations from the aromatic protons adjacent to the benzoyl group to the ketone carbonyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of key functional groups.

For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of its polar bonds. The N-H stretch of the secondary amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov Two distinct carbonyl (C=O) stretching bands are expected: one for the ketone group and one for the amide group. The ketone C=O stretch is typically found around 1680-1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a slightly lower wavenumber, around 1640-1680 cm⁻¹. nih.gov The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic rings of this compound would be expected to produce strong signals in the Raman spectrum. A novel antiviral molecule with a similar acetamide structure was characterized using both FT-IR and FT-Raman, highlighting the utility of these techniques in identifying phenyl and pyrimidine (B1678525) rings and analyzing intermolecular interactions. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium-Weak |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₅H₁₃NO₂. uq.edu.auepa.gov Its monoisotopic mass is approximately 239.0946 g/mol . epa.gov

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule, and the resulting pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl groups.

Cleavage of the amide bond , potentially leading to fragments corresponding to the benzoylphenyl cation or the acetamide moiety.

Loss of the acetyl group (CH₃CO•), resulting in an ion at [M-43]⁺.

Cleavage of the bond between the phenyl ring and the ketone, which could generate a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Fragmentation of the N-phenylacetamide portion.

Analysis of related compounds like N-(4-nitrophenyl) acetamide shows characteristic fragmentation patterns that help in its identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic studies on closely related N-aryl acetamide and sulfonamide derivatives reveal common structural motifs and intermolecular interactions that are highly relevant. nih.govnih.govnih.govnih.gov For instance, studies on N-(2-benzoylphenyl) oxalyl derivatives have demonstrated how steric effects can influence conformation and hydrogen bonding. mdpi.com

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the amide group. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of either the amide or the ketone can act as an acceptor.

In numerous crystal structures of related compounds, such as N-[4-(propylsulfamoyl)phenyl]acetamide and N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, molecules are linked by N−H⋯O hydrogen bonds, often forming one-dimensional chains or tapes. nih.govnih.gov For example, in N-(4-sulfamoylphenyl)acetamide, N−H⋯O interactions link molecules into supramolecular tubes. nih.gov This classic N−H⋯O=C hydrogen bond is a robust and predictable interaction that dictates the primary packing arrangement in many amide-containing crystals.

Beyond strong hydrogen bonding, weaker interactions also play a crucial role in stabilizing the crystal lattice. These can include:

C−H⋯O interactions: Wherein weaker C-H donors interact with oxygen acceptors. nih.gov

π-π stacking: Face-to-face or offset interactions between the aromatic rings of adjacent molecules. nih.gov

C−H/π interactions: Where a C-H bond points towards the face of an aromatic ring. mdpi.com

The interplay of these strong and weak interactions determines the final, most thermodynamically stable, three-dimensional crystal structure.

Table 3: Common Intermolecular Interactions in N-(Aryl)acetamide Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry/Result |

| Hydrogen Bond | Amide N-H | Amide C=O or Sulfonamide O | Formation of supramolecular chains, sheets, or rings nih.govnih.gov |

| C-H/π Interaction | Aromatic C-H | Aromatic Ring (π-system) | Stabilization of 2D and 3D networks mdpi.com |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Layered assembly of molecules nih.gov |

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of a molecule in its crystalline state, known as its conformation, is fundamental to understanding its physical properties and intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, its conformational characteristics can be inferred from the analysis of closely related N-arylacetamides and benzophenone (B1666685) derivatives.

In analogous N-arylacetamide structures, the acetamide group's planarity relative to the phenyl ring to which it is attached is a critical conformational parameter. Studies on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide show that the acetamido group is often twisted out of the plane of the phenyl ring, with a reported dihedral angle of 28.87 (5)° nih.gov. Similarly, in N-(4-Sulfamoylphenyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring is 15.59 (12)° researchgate.net. This twisting is a common feature, arising from the balance between steric hindrance and the electronic effects of conjugation. For this compound, a similar non-planar arrangement between the acetamide group and its adjacent phenyl ring is anticipated.

Another significant conformational aspect is the dihedral angle between the two phenyl rings of the central benzophenone core. In benzophenone itself and its derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group, creating a propeller-like conformation. In related, more complex molecules like N-[4-(Benzylsulfamoyl)phenyl]acetamide, the dihedral angle between the two aromatic rings is reported to be 24.37 (10)° nih.govresearchgate.netresearchgate.net. This twist minimizes steric repulsion between the ortho-hydrogens on the phenyl rings.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal lattice. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen of the amide and the benzoyl group are potential hydrogen bond acceptors. In the crystal packing of many N-arylacetamides, N—H⋯O hydrogen bonds are a dominant feature, often leading to the formation of chains or more complex three-dimensional networks nih.govnih.gov. For this compound, it is expected that N—H⋯O=C hydrogen bonds involving the amide groups would be a primary organizing force in the crystal structure.

Table 1: Representative Dihedral Angles in Structurally Related Compounds

| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) |

| N-[4-(Benzylsulfamoyl)phenyl]acetamide | Benzene Rings | 24.37 (10) nih.govresearchgate.netresearchgate.net |

| N-(4-Sulfamoylphenyl)acetamide | Acetamide group and Benzene ring | 15.59 (12) researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Acetamido group and Phenyl ring | 28.87 (5) nih.gov |

| N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide | Aromatic Rings | 62.67 (10) nih.gov |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy provides valuable insights into the electronic transitions and photophysical behavior of a molecule. The UV-Vis absorption and fluorescence spectra of this compound are governed by the chromophoric and auxochromic groups within its structure, primarily the benzophenone and N-phenylacetamide moieties.

The benzophenone chromophore is well-known for two characteristic electronic transitions: a weak, longer-wavelength absorption band corresponding to the formally forbidden n → π* transition of the carbonyl group, and a strong, shorter-wavelength band due to the π → π* transition of the conjugated aromatic system. The acetamido group (-NHCOCH₃) attached to the phenyl ring acts as an auxochrome, which can modify the absorption characteristics of the parent chromophore through its electron-donating nitrogen lone pair. This interaction typically results in a bathochromic (red) shift of the π → π* absorption band.

Fluorescence spectroscopy characterizes the emission of light from a molecule after it has absorbed light. Many aromatic ketones like benzophenone are known to be poor fluorophores at room temperature in solution, often exhibiting efficient intersystem crossing to the triplet state. However, the introduction of substituents and the specific molecular environment can influence the fluorescence quantum yield. The fluorescence properties of this compound would depend on the competition between fluorescence emission from the excited singlet state and other de-excitation pathways like intersystem crossing and non-radiative decay. Studies on other complex aromatic derivatives show that both absorption and fluorescence are sensitive to solvent polarity and substitution patterns on the aromatic rings mdpi.com.

Table 2: Expected Electronic Transitions for this compound

| Chromophore/Moiety | Transition Type | Expected Wavelength Region | Characteristics |

| Benzoyl (C=O) | n → π | Longer wavelength (near-UV) | Weak intensity, forbidden transition |

| Benzophenone System | π → π | Shorter wavelength (UV) | Strong intensity, allowed transition |

| N-phenylacetamide | π → π* | UV region | Modified by -NHCOCH₃ auxochrome |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral analogues)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be an indispensable tool for the stereochemical characterization of its chiral analogues. If a chiral center were introduced into the molecule, or if chirality arose from restricted rotation (atropisomerism), the resulting enantiomers would interact differently with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light (ΔA = AL - AR). A CD spectrum consists of positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands of the chromophores in a chiral environment. For a hypothetical chiral derivative of this compound, the benzophenone chromophore would be the primary reporter. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the stereocenters by applying established empirical rules or by comparison with quantum-chemical calculations.

The application of chiroptical spectroscopy is well-documented for various chiral molecules. For example, studies on chiral conjugated polymers and dyes demonstrate that the introduction of chiral moieties, such as binaphthyl units, induces strong CD signals corresponding to the electronic transitions of the polymer backbone or dye core nih.govnih.govelsevierpure.com. These signals are mirror images for opposite enantiomers, allowing for the determination of enantiomeric purity and absolute configuration nih.gov. In the case of a chiral analogue of this compound, the n → π* and π → π* transitions of the benzophenone core would be expected to give rise to distinct Cotton effects, providing a unique fingerprint for a specific enantiomer.

While no specific chiral analogues of this compound are described in the surveyed literature, the principles of chiroptical spectroscopy confirm its potential as a powerful technique for their structural elucidation should they be synthesized.

Theoretical and Computational Investigations of N 4 Benzoylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4-benzoylphenyl)acetamide. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), can elucidate the distribution and energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation. nih.gov

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is typically localized over the more electron-rich acetamido and phenyl moieties, while the LUMO is often centered on the electron-withdrawing benzoyl group. This separation of frontier orbitals indicates the potential for intramolecular charge transfer, a property that can be significant for its chemical and biological activities.

Natural Bond Orbital (NBO) analysis, performed as part of DFT calculations, can further detail the intramolecular interactions, such as hyperconjugation and delocalization of electron density between filled and vacant orbitals. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to determine the energetic profiles of this compound. These calculations are valuable for mapping the potential energy surface of the molecule, identifying stable conformers, and calculating the energy barriers for bond rotations. For instance, the rotational barrier around the amide bond and the bonds connecting the phenyl rings can be determined, providing insight into the molecule's conformational preferences.

By computing the relative energies of different geometric isomers and transition states, ab initio methods can predict the most stable three-dimensional structure of the molecule. This information is foundational for understanding how the molecule will be shaped in different environments and how it might interact with biological macromolecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. frontiersin.org For this compound, MD simulations can reveal its conformational flexibility by modeling the movements of its atoms and bonds over time. These simulations can show how the molecule explores different shapes and orientations in various environments, such as in a vacuum or in the presence of a solvent.

Solvation effects are particularly important for understanding the behavior of this compound in a biological context. MD simulations can explicitly model the interactions between the molecule and surrounding water molecules, providing a detailed picture of how the solvent influences its conformation and dynamics. The presence of polar solvents can stabilize certain conformations through hydrogen bonding and electrostatic interactions, which can differ significantly from the molecule's preferred shape in a non-polar environment.

Structure-Activity Relationship (SAR) Studies based on Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its derivatives, computational modeling can be used to generate a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

By systematically modifying the structure of this compound—for example, by adding different substituents to the phenyl rings—and calculating the corresponding descriptors, a QSAR model can be developed. This model can then be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. mdpi.com This approach saves significant time and resources compared to traditional synthesis and testing of numerous compounds. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (focus on molecular recognition principles)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This technique is instrumental in understanding the principles of molecular recognition that govern the interaction between this compound and a potential biological target. frontiersin.org

In a typical docking study, the three-dimensional structure of the target protein is used to define a binding site. This compound is then computationally placed into this site in various conformations and orientations. A scoring function is used to evaluate the binding affinity of each pose, predicting the most stable binding mode. frontiersin.org

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. For this compound, the amide group can act as a hydrogen bond donor and acceptor, while the benzoyl and phenyl groups can participate in hydrophobic and aromatic interactions. Understanding these interactions is crucial for explaining the molecule's biological activity and for designing analogs with improved binding affinity.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site (Illustrative)

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Target |

| Amide N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Amide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Benzoyl C=O | Hydrogen Bond Acceptor | Arginine, Histidine |

| Phenyl Rings | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Phenyl Rings | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic parameters for this compound. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. xisdxjxsu.asia Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

The prediction of the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions responsible for the molecule's UV-Visible absorption bands. researchgate.net The agreement between computationally predicted and experimentally measured spectra serves as a validation of the theoretical model and provides a deeper understanding of the molecule's properties. nih.gov

Analysis of Intra- and Intermolecular Interactions via Computational Methods (e.g., Hydrogen Bonding, CH/π interactions)

Hydrogen Bonding

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond involving the amide functional group. In numerous computational and crystallographic studies of N-phenylacetamide derivatives, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.govnih.gov This interaction typically results in the formation of chains or ribbons of molecules.

Specifically for this compound, the N-H group is anticipated to form a strong N−H···O=C hydrogen bond with the carbonyl oxygen of an adjacent molecule. Computational studies on similar molecules, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and N-(4-sulfamoylphenyl)acetamide, have confirmed that this N−H···O interaction is a dominant feature in their crystal packing, often leading to the formation of C(4) chains. nih.govnih.gov The benzoyl group's carbonyl oxygen could also potentially act as a hydrogen bond acceptor, leading to more complex hydrogen-bonding networks.

In addition to the classical N-H···O hydrogen bonds, weaker C-H···O interactions are also expected to play a significant role in the crystal packing. Aromatic and methyl C-H groups can act as weak hydrogen bond donors to either the amide or the benzoyl carbonyl oxygen atoms of neighboring molecules. DFT calculations and Hirshfeld surface analyses on related structures have revealed numerous short C-H···O contacts, indicating their collective importance in stabilizing the crystal lattice. nih.govmdpi.com

Below is a table of anticipated hydrogen bond parameters for this compound, based on reported values for structurally similar compounds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O=C (amide) | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |

| C-H (phenyl)···O=C | ~ 0.93 | ~ 2.4 - 2.7 | ~ 3.2 - 3.6 | ~ 130 - 160 |

| C-H (methyl)···O=C | ~ 0.96 | ~ 2.5 - 2.8 | ~ 3.3 - 3.7 | ~ 120 - 150 |

Note: The data in this table is illustrative and based on computational studies of analogous acetamide (B32628) derivatives. The actual parameters for this compound would require specific experimental or computational determination.

CH/π Interactions

Computational studies on various aromatic compounds have characterized the nature of these interactions, which are largely driven by dispersion forces. mdpi.com In this compound, potential CH/π interactions could occur between a C-H bond of a phenyl ring on one molecule and the π-face of a phenyl ring on an adjacent molecule. The methyl C-H bonds of the acetamide group could also participate in such interactions with one of the phenyl rings.

The geometric parameters for typical CH/π interactions derived from computational studies are summarized in the table below.

Note: Cg refers to the centroid of the phenyl ring. The data is based on general findings from computational studies on molecules with similar functional groups.

The interplay of the strong N-H···O hydrogen bonds and the weaker, but numerous, C-H···O and CH/π interactions collectively dictates the three-dimensional arrangement of this compound molecules in the solid state. Hirshfeld surface analysis on related compounds often shows that while H···H contacts may cover the largest surface area, the specific H···O and H···C/C···H contacts (indicative of CH/π interactions) are crucial for the stability of the observed crystal packing. nih.gov

Advanced Applications and Functional Roles of N 4 Benzoylphenyl Acetamide

N-(4-benzoylphenyl)acetamide as a Building Block in Complex Organic Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of complex organic structures. Its chemical architecture, featuring both an acetamide (B32628) group and a benzoyl moiety, provides reactive sites for the construction of diverse molecular frameworks, particularly in the realm of heterocyclic chemistry and multicomponent reactions.

Precursor in Heterocyclic Synthesis

The presence of the 1,2-dicarbonyl equivalent within the benzoyl group of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. One notable application is in the preparation of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The classical synthesis of quinoxalines involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.

In this context, this compound can react with ortho-phenylenediamines to yield quinoxaline structures. The reaction proceeds through the condensation of the diamine with the two carbonyl groups of the benzoyl moiety, leading to the formation of the pyrazine ring fused to the benzene (B151609) ring. The acetamide group can be retained or modified in subsequent synthetic steps, allowing for the generation of a library of substituted quinoxalines with potential biological applications. The general scheme for this reaction is depicted below:

Reaction Scheme: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

This synthetic strategy offers a straightforward route to complex heterocyclic systems, leveraging the readily available keto-functionality of this compound.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The ketone functionality of this compound makes it a potential substrate for several important MCRs, such as the Ugi and Gewald reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative wikipedia.orgorganic-chemistry.orgnih.govnih.gov. This compound can serve as the ketone component in this reaction. The reaction would proceed through the initial formation of an imine between the benzoyl group and the amine, followed by the addition of the isocyanide and the carboxylic acid. The resulting product would be a complex α-acylamino amide, incorporating the this compound backbone. This approach provides a rapid and efficient means to generate diverse and complex molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Gewald Reaction: The Gewald three-component reaction is a well-established method for the synthesis of highly substituted 2-aminothiophenes nih.govwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net. This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The benzoyl group of this compound can act as the ketone component. The reaction would lead to the formation of a polysubstituted 2-aminothiophene ring, with the this compound moiety attached to the thiophene core. These thiophene derivatives are valuable intermediates in the synthesis of various biologically active compounds and materials.

Functional this compound Derivatives in Materials Science

The inherent structural features of this compound, particularly the rigid benzophenone (B1666685) core, make it and its derivatives attractive candidates for the development of advanced functional materials. These applications span across photoactive materials, liquid crystals, and polymers.

Photoactive Materials and Chromophores

The benzophenone unit in this compound is a well-known chromophore that can absorb ultraviolet (UV) light. This property is central to its application in photoactive materials. Upon absorption of UV radiation, the benzophenone moiety can be excited to a triplet state, which can then initiate photochemical reactions. This characteristic is particularly useful in the design of photoinitiators for polymerization processes.

Derivatives of this compound have been synthesized and investigated as components of photoinitiating systems. For example, N-(4-benzoylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has been utilized as a dye in three-component photoinitiating systems for free radical polymerization. In these systems, the dye absorbs light and, in its excited state, interacts with other components, such as an electron donor and an electron acceptor, to generate reactive radicals that initiate polymerization.

The photophysical properties of such derivatives, including their UV-visible absorption and fluorescence spectra, are crucial for their performance as photoactive materials. The table below summarizes the key photophysical data for a representative derivative.

Table of Photophysical Properties

| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|

These properties highlight the potential of this compound derivatives as tunable chromophores for various light-induced applications nih.govnih.gov.

Liquid Crystal Applications

The rigid, rod-like structure conferred by the benzophenone core in this compound suggests its potential utility in the field of liquid crystals. Calamitic, or rod-shaped, liquid crystals are characterized by their ability to self-assemble into ordered phases that exhibit properties between those of a crystalline solid and an isotropic liquid nih.govnih.govusm.mytsijournals.comresearchgate.netrsc.org. The molecular shape and polarity of the benzophenone moiety are conducive to the formation of such mesophases.

By appropriate modification of the this compound structure, for instance, by introducing long alkyl or alkoxy chains at the para-position of the phenyl rings, it is possible to design molecules that exhibit liquid crystalline behavior. The benzophenone core would provide the necessary rigidity, while the flexible terminal chains would promote the formation of nematic or smectic phases. The inherent polarity of the benzophenone and acetamide groups could also contribute to a significant dielectric anisotropy, which is a key property for applications in liquid crystal displays (LCDs) and other electro-optical devices mdpi.comrsc.orgbeilstein-journals.org.

Polymerization Monomers and Polymeric Materials

This compound can be conceptually transformed into a monomer for the synthesis of high-performance polymers through polycondensation reactions gdckulgam.edu.inresearchgate.netuomustansiriyah.edu.iqnih.gov. By converting the acetamide group into an amine or by introducing another reactive functional group onto the aromatic rings, diamine or diacid monomers can be prepared. These monomers can then be polymerized with suitable comonomers to produce polyimides, polyamides, or polyesters.

Polyimides derived from diamines containing the benzophenone moiety are known for their excellent thermal stability, mechanical strength, and good dielectric properties researchgate.netrsc.orglew.romdpi.comscribd.com. The incorporation of the this compound-derived unit into a polymer backbone would be expected to impart similar desirable characteristics. The benzophenone group can also act as a photo-crosslinkable unit within the polymer chain, allowing for the fabrication of patterned films and coatings for microelectronics and other advanced applications.

The synthesis of such polymers would typically involve a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final, intractable polyimide. The properties of the resulting polymer can be tailored by the choice of the comonomer, allowing for the development of materials with a wide range of performance characteristics.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(4-benzoylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide |

| ortho-phenylenediamine |

| 2-(4-acetamidophenyl)-3-phenylquinoxaline |

| trimethylolpropane triacrylate |

| poly(amic acid) |

This compound in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, featuring both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen of the amide and the benzoyl group), suggests its potential as a building block in supramolecular chemistry. While direct studies on the self-assembly of this compound are not extensively documented, the behavior of analogous acetamide-containing compounds provides a strong basis for predicting its capabilities in forming ordered, non-covalent structures.

Research on other acetamides has demonstrated their capacity to form well-defined supramolecular assemblies through intermolecular hydrogen bonding. For instance, related acetamide tectons (building blocks) have been shown to self-assemble into complex helical structures that can form selective water channels. ibmmpeptide.com The amide group is central to these assemblies, often forming robust hydrogen bonds. In a similar vein, other N-substituted acetamides are known to form dimers and infinite tapes in the crystalline state through N-H···O hydrogen bonds. nih.gov

In the case of this compound, the amide linkage provides the primary sites for hydrogen bonding, which could lead to the formation of one-dimensional chains or two-dimensional sheets. The presence of the benzoylphenyl group introduces additional possibilities for intermolecular interactions, including π-π stacking between the phenyl rings, which can further stabilize the supramolecular architecture. The interplay between hydrogen bonding and π-π stacking is a common theme in the self-assembly of aromatic amides.

Table 1: Potential Supramolecular Assemblies of this compound Based on Analogous Compounds

| Type of Assembly | Driving Intermolecular Forces | Potential Functionality | Reference Analogue |

| Helical Channels | Hydrogen Bonding, π-π Stacking | Molecular transport, Separation | Achiral 2-hydroxy-N-(diphenylmethyl)acetamide ibmmpeptide.com |

| Supramolecular Tubes | N-H···O Hydrogen Bonding | Host-guest chemistry, Nanoreactors | N-(4-sulfamoylphenyl)acetamide |

| 2D Sheets | N-H···O Hydrogen Bonding, C-H···O Interactions | Surface patterning, Crystal engineering | N-phenyl-2-(phenylsulfanyl)acetamide |

It is hypothesized that by modifying the substitution pattern on the phenyl rings of this compound, it would be possible to tune the resulting supramolecular structures and their properties, opening avenues for the rational design of new materials with specific functions.

Investigational Probes for Molecular Interactions and Labeling Techniques

While specific applications of this compound as a molecular probe or labeling agent are not widely reported, its structural features suggest potential in this area. The benzophenone moiety is a well-known photophore used in photoaffinity labeling. Upon excitation with UV light, the benzophenone group can form a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent cross-link. This property is extensively used to map molecular interactions in biological systems.

Given that this compound contains a benzophenone group, it could potentially be developed into a photoaffinity probe. By incorporating a reporter tag (such as a fluorophore or a biotin molecule) or a reactive group for attachment to a biomolecule of interest, derivatives of this compound could be used to:

Identify protein-protein interactions: A probe could be designed to bind to a specific protein, and upon photoactivation, it would covalently link to its binding partners.

Map ligand-receptor binding sites: By attaching the this compound moiety to a known ligand, the binding pocket of its receptor could be elucidated.

The acetamide portion of the molecule could be chemically modified to attach these functionalities without significantly altering the photoreactive properties of the benzophenone group.

Table 2: Potential Applications of this compound Derivatives as Molecular Probes

| Application Area | Probe Design Principle | Information Gained |

| Protein-protein interaction mapping | Covalent cross-linking via benzophenone photochemistry | Identification of interacting partners |

| Ligand-receptor binding site analysis | Photo-cross-linking of a tagged ligand to its receptor | Structural details of the binding pocket |

| Enzyme inhibitor screening | Covalent modification of the active site | Identification of potential drug candidates |

Further research would be required to synthesize and validate such probes, but the foundational chemistry of the this compound scaffold makes it a promising candidate for the development of new tools for chemical biology.

Role in Catalytic Systems (e.g., as a ligand component)

The this compound molecule possesses potential coordination sites for metal ions, specifically the oxygen atoms of the amide and benzoyl carbonyl groups, as well as the nitrogen atom of the amide. This suggests that it could serve as a ligand in the formation of metal complexes, which may exhibit catalytic activity.

The field of coordination chemistry has shown that acetamide derivatives can act as effective ligands for a variety of transition metals. For instance, N-(4-hydroxyphenyl)acetamide has been shown to coordinate with Fe(III) ions, acting as a bidentate ligand through the hydroxyl and carbonyl oxygen atoms. openaccessjournals.com In other systems, related sulfonamide-acetamide ligands have been used to synthesize metal chelates with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II), with the resulting complexes showing interesting biological and chemical properties. researchgate.net

In the context of this compound, the amide group could coordinate to a metal center, and the benzoylphenyl substituent could be used to modulate the steric and electronic properties of the resulting catalyst. The ability to tune these properties is crucial for optimizing catalytic activity and selectivity.

Table 3: Potential Roles of this compound in Catalysis

| Metal Complex Feature | Role of this compound Ligand | Potential Catalytic Application | Reference Ligand Type |

| Coordination Site | Amide oxygen and nitrogen, Benzoyl oxygen | Oxidation, Reduction, Cross-coupling reactions | N-(4-hydroxyphenyl)acetamide openaccessjournals.com |

| Steric Environment | Bulky benzoylphenyl group | Shape-selective catalysis | Sterically hindered N-Aryl-adamantylcarbamidate ligands |

| Electronic Tuning | Modification of phenyl ring substituents | Altering redox potential of the metal center | Substituted acetamide derivatives |

While specific examples of this compound being used in catalytic systems are not prominent in the literature, the fundamental coordination chemistry of the acetamide functional group, combined with the tunable nature of the larger molecular framework, indicates a promising area for future research in the development of novel homogeneous catalysts.

Future Research Directions and Unexplored Avenues for N 4 Benzoylphenyl Acetamide

Development of More Sustainable and Efficient Synthetic Methodologies

The pursuit of green chemistry is a paramount goal in modern organic synthesis. Future research into the synthesis of N-(4-benzoylphenyl)acetamide should prioritize the development of methodologies that are not only efficient but also environmentally benign. A key area of exploration is the use of catalytic systems that can replace traditional stoichiometric reagents, thereby reducing waste and improving atom economy.

One promising avenue is the application of transition-metal catalysis. For instance, palladium- or copper-catalyzed cross-coupling reactions could offer a more direct and efficient route to the C-N bond formation in this compound. Research in this area would involve screening various catalysts, ligands, and reaction conditions to optimize yield and selectivity.

Furthermore, the exploration of biocatalysis presents an exciting frontier. The use of enzymes, either isolated or in whole-cell systems, could enable the synthesis of this compound under mild conditions with high specificity, minimizing the need for protecting groups and reducing the generation of hazardous byproducts.

Another critical aspect of sustainable synthesis is the use of greener solvents. Future studies should investigate the feasibility of replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions would represent an even greater stride towards a truly sustainable synthesis.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency, selectivity, and atom economy. | Catalyst cost and recovery, optimization of reaction conditions. |

| Biocatalysis | High specificity, mild reaction conditions, reduced waste. | Enzyme stability and availability, substrate scope. |

| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety. | Solubility of reactants, reaction kinetics. |

Exploration of Novel Functional Applications in Advanced Materials

The unique photophysical and electronic properties of aromatic ketones and amides suggest that this compound could find applications in the field of advanced materials. Future research should focus on harnessing these properties to develop novel functional materials.

One area of significant potential is in the development of organic light-emitting diodes (OLEDs). The benzoylphenyl moiety could act as a chromophore, and by modifying the acetamide (B32628) group, the emission properties could be tuned. Research in this direction would involve the synthesis of a library of this compound derivatives and the characterization of their photoluminescent properties.

The compound's structure also lends itself to the design of novel sensors. The carbonyl and amide groups can act as hydrogen bond donors and acceptors, making them suitable for the recognition of specific analytes. Future work could involve incorporating this compound into polymer matrices or onto the surface of nanomaterials to create highly sensitive and selective sensors.

Furthermore, the thermal stability of this compound could be exploited in the development of high-performance polymers. By incorporating this molecule as a monomer or an additive, it may be possible to enhance the thermal and mechanical properties of existing polymers.

| Potential Application | Relevant Properties of this compound | Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, charge transport. | Synthesis of derivatives, characterization of electroluminescence. |

| Chemical Sensors | Hydrogen bonding capabilities, electronic properties. | Integration with transducers, testing of analyte selectivity. |

| High-Performance Polymers | Thermal stability, rigid molecular structure. | Polymerization studies, characterization of material properties. |

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Advanced theoretical modeling of this compound can provide valuable insights that can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of this compound. This can help in understanding its photophysical properties and in designing derivatives with tailored characteristics for applications in optoelectronics.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This could be particularly useful in understanding its behavior in different environments and in designing it for specific binding interactions.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be applied to model the reactivity of this compound in complex systems, such as in enzymatic reactions or in the solid state. This can provide a detailed understanding of reaction mechanisms and help in the design of more efficient synthetic routes or novel catalytic applications.

| Modeling Technique | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, vibrational frequencies. | Design of new materials with specific optical and electronic properties. |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions. | Understanding of self-assembly processes and binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition state energies. | Elucidation of reaction mechanisms, design of catalysts. |

Integration of this compound into Hybrid Material Systems

The creation of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly growing area of materials science. The integration of this compound into such systems could lead to materials with novel and enhanced functionalities.

One avenue of exploration is the development of organic-inorganic hybrid perovskites. The this compound molecule could potentially be used as an organic cation in these structures, influencing their electronic and optical properties. Research in this area would involve the synthesis and characterization of these new hybrid materials and the evaluation of their performance in applications such as solar cells and LEDs.

Another promising direction is the creation of nanocomposites. By dispersing this compound in a matrix of inorganic nanoparticles, such as silica (B1680970) or titania, it may be possible to create materials with improved mechanical, thermal, or optical properties. The interactions at the organic-inorganic interface would be a key area of study to understand and control the properties of these composites.

Furthermore, the functionalization of surfaces with this compound could lead to new applications in areas such as biocompatible coatings and selective adsorbents. The ability to tailor the surface properties by modifying the molecular structure would be a significant advantage.

Investigation of Unconventional Chemical Reactivity

While the known reactivity of this compound is based on the functional groups present, there is potential for the discovery of unconventional chemical reactivity under specific conditions. Future research should explore these possibilities to expand the synthetic utility of this compound.

One area of interest is the photochemical reactivity of the benzophenone (B1666685) moiety. Upon UV irradiation, benzophenone is known to undergo photoreduction and other photochemical reactions. Investigating the photochemical behavior of this compound could lead to novel synthetic transformations and applications in photolithography or photocrosslinking of polymers.

The activation of C-H bonds is a major goal in modern organic synthesis. Research into the selective functionalization of the various C-H bonds in this compound, perhaps through transition-metal catalysis, could open up new avenues for the synthesis of complex derivatives that are not accessible through traditional methods.

Furthermore, the exploration of the reactivity of this compound under extreme conditions, such as high pressure or temperature, or in the presence of unconventional reagents, could reveal novel and unexpected chemical transformations. Such studies, while challenging, have the potential to significantly expand our understanding of the chemical behavior of this molecule.

Q & A

Q. What are the recommended synthetic routes for N-(4-benzoylphenyl)acetamide, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step organic reactions, typically involving nucleophilic substitution or condensation. For example:

- Step 1 : React 4-aminobenzophenone with chloroacetyl chloride in anhydrous dichloromethane under nitrogen to form the intermediate.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize yield by controlling temperature (0–5°C for exothermic steps) and using catalysts like triethylamine .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Use spectroscopic techniques:

- NMR : Compare experimental H NMR peaks (e.g., δ 2.1 ppm for acetyl CH, δ 7.5–8.1 ppm for aromatic protons) with simulated spectra from computational tools like ACD/Labs .

- IR : Validate carbonyl stretches (C=O at ~1680 cm) and amide N–H bonds (~3300 cm) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 268.1 (theoretical) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial : Use broth microdilution (MIC assay) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Cytotoxicity : Employ MTT assays on HEK-293 and MCF-7 cell lines (IC values <50 µM suggest therapeutic potential) .

- Data Interpretation : Normalize results to vehicle controls and use ANOVA for statistical significance (p<0.05) .

Q. What strategies improve bioavailability in preclinical models?

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance solubility and BBB penetration .

- Pharmacokinetics : Conduct IV/PO studies in rodents to calculate AUC and t (target t >4 hours) .

Notes

- Methodological Rigor : Emphasis on reproducibility (e.g., ≥3 experimental replicates) and validation via orthogonal techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products